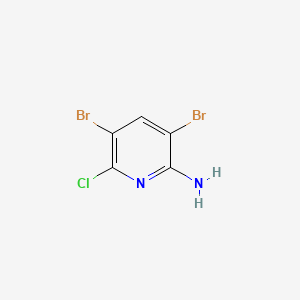

3,5-Dibromo-6-chloropyridin-2-amine

Description

BenchChem offers high-quality 3,5-Dibromo-6-chloropyridin-2-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,5-Dibromo-6-chloropyridin-2-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3,5-dibromo-6-chloropyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3Br2ClN2/c6-2-1-3(7)5(9)10-4(2)8/h1H,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPUVLSFBMNPJSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NC(=C1Br)Cl)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3Br2ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80704812 | |

| Record name | 3,5-Dibromo-6-chloropyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80704812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261269-84-4 | |

| Record name | 3,5-Dibromo-6-chloropyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80704812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to 3,5-Dibromo-6-chloropyridin-2-amine (CAS 1261269-84-4): A Versatile Building Block for Advanced Drug Discovery

Introduction: The Strategic Importance of Polyhalogenated Pyridines in Medicinal Chemistry

The pyridine scaffold is a cornerstone of modern medicinal chemistry, forming the core of numerous approved therapeutic agents. Its unique electronic properties and ability to engage in key biological interactions, such as hydrogen bonding with enzyme hinge regions, make it a privileged structure in drug design.[1][2] Within this class, polyhalogenated aminopyridines have emerged as exceptionally valuable building blocks. The presence of multiple, distinct halogen atoms on the pyridine ring allows for selective, sequential functionalization through a variety of cross-coupling reactions. This enables the systematic exploration of chemical space and the fine-tuning of structure-activity relationships (SAR) for lead optimization.

This in-depth technical guide focuses on 3,5-Dibromo-6-chloropyridin-2-amine (CAS Number: 1261269-84-4), a strategically substituted aminopyridine with significant potential for the synthesis of complex molecular architectures, particularly in the development of kinase inhibitors and other targeted therapies.[3] This guide will provide researchers, scientists, and drug development professionals with a comprehensive overview of its chemical properties, a proposed synthetic route based on established chemical principles, its reactivity profile, and its potential applications in contemporary drug discovery.

Physicochemical and Safety Data

A thorough understanding of the physicochemical properties and safety profile of a building block is paramount for its effective and safe utilization in the laboratory.

Chemical Properties

| Property | Value | Source |

| CAS Number | 1261269-84-4 | [4] |

| Molecular Formula | C₅H₃Br₂ClN₂ | [5] |

| Molecular Weight | 286.35 g/mol | [4] |

| IUPAC Name | 3,5-dibromo-6-chloropyridin-2-amine | [5] |

| XLogP3 | 2.8 | [4] |

| Topological Polar Surface Area | 38.9 Ų | [4] |

| Purity (Typical) | ≥95% | [5] |

Safety and Handling

3,5-Dibromo-6-chloropyridin-2-amine is classified as a hazardous substance and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.

Hazard Statements: [4]

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H332: Harmful if inhaled.

-

H335: May cause respiratory irritation.

Precautionary Statements: [4]

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Proposed Synthesis Pathway and Mechanistic Rationale

While a specific, peer-reviewed synthesis for 3,5-Dibromo-6-chloropyridin-2-amine has not been detailed in the public literature, a plausible and efficient synthetic route can be proposed based on established methods for the halogenation of aminopyridines.[6][7] The proposed pathway commences with the commercially available 2-amino-6-chloropyridine.

Caption: Proposed synthetic pathway for 3,5-Dibromo-6-chloropyridin-2-amine.

Step-by-Step Proposed Protocol: Electrophilic Bromination

-

Reaction Setup: To a solution of 2-amino-6-chloropyridine (1.0 equivalent) in a suitable aprotic solvent such as acetonitrile or dichloromethane, add N-Bromosuccinimide (NBS) (2.2 equivalents) portion-wise at room temperature. The use of a slight excess of NBS is intended to drive the reaction to completion for the di-bromination.

-

Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate to destroy any remaining NBS. Extract the aqueous layer with an organic solvent such as ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the desired 3,5-Dibromo-6-chloropyridin-2-amine.

Causality and Experimental Choices

-

Choice of Starting Material: 2-amino-6-chloropyridine is a logical precursor as the amino group is a strong activating group for electrophilic aromatic substitution, directing the incoming electrophiles (bromine) to the ortho and para positions (positions 3 and 5).

-

Choice of Brominating Agent: N-Bromosuccinimide (NBS) is a mild and effective source of electrophilic bromine, often preferred over liquid bromine for its ease of handling and for minimizing the formation of polybrominated byproducts under controlled conditions.[6]

-

Solvent Selection: Aprotic solvents like acetonitrile or dichloromethane are chosen to avoid competitive reactions with the solvent that can occur with protic solvents.

-

Stoichiometry: The use of approximately two equivalents of NBS is crucial for achieving di-bromination at both the 3 and 5 positions. The reaction is expected to proceed stepwise, with the formation of the mono-brominated intermediate (2-amino-3-bromo-6-chloropyridine or 2-amino-5-bromo-6-chloropyridine) followed by a second bromination.

Reactivity Profile and Synthetic Utility

The true value of 3,5-Dibromo-6-chloropyridin-2-amine lies in its potential for selective, sequential functionalization. The three different halogen atoms (two bromines and one chlorine) exhibit differential reactivity in transition-metal-catalyzed cross-coupling reactions, which can be exploited for the construction of highly decorated pyridine cores.

Caption: Reactivity profile of 3,5-Dibromo-6-chloropyridin-2-amine in key cross-coupling reactions.

The general order of reactivity for halogens in palladium-catalyzed cross-coupling reactions is I > Br > Cl. Therefore, it is anticipated that the two bromine atoms at the 3 and 5 positions will be more reactive than the chlorine atom at the 6-position. The relative reactivity between the C3-Br and C5-Br bonds can be influenced by steric and electronic factors, and may require careful optimization of reaction conditions (catalyst, ligand, base, and solvent) to achieve regioselectivity. The C6-Cl bond would likely require more forcing conditions to react, allowing for a three-step sequential functionalization of the pyridine ring.

Application in Drug Discovery: A Gateway to Kinase Inhibitors

The aminopyridine scaffold is a well-established pharmacophore in the design of kinase inhibitors, as the amino group and the pyridine nitrogen can form crucial hydrogen bond interactions with the hinge region of the ATP-binding pocket of many kinases.[2] Polyhalogenated aminopyridines like the title compound are therefore highly valuable starting materials for the synthesis of libraries of potential kinase inhibitors.

While no specific drug candidate has been publicly disclosed as being synthesized from 3,5-Dibromo-6-chloropyridin-2-amine, its utility can be inferred from its structural similarity to intermediates used in the synthesis of various patented kinase inhibitors. For instance, various substituted aminopyridines are central to the development of inhibitors for targets such as Cyclin-Dependent Kinases (CDKs) and Aurora Kinases, which are critical regulators of the cell cycle and are implicated in cancer.[4][5]

Analytical Characterization (Predicted)

As no experimental spectral data is publicly available, the following are predicted characteristics based on the analysis of structurally similar compounds.

-

¹H NMR: The proton NMR spectrum is expected to show a single singlet for the aromatic proton at the 4-position, likely in the range of 7.5-8.5 ppm. A broad singlet corresponding to the two protons of the amino group would also be expected, with its chemical shift being dependent on the solvent and concentration.

-

¹³C NMR: The carbon NMR spectrum would be expected to show five distinct signals for the pyridine ring carbons. The carbon atoms attached to the halogens (C3, C5, and C6) would likely appear at lower field strengths compared to the other carbons.

-

Mass Spectrometry: The mass spectrum would show a characteristic isotopic pattern due to the presence of two bromine atoms and one chlorine atom. The molecular ion peak (M+) would be observed as a cluster of peaks corresponding to the different isotopic combinations of Br and Cl.

Conclusion

3,5-Dibromo-6-chloropyridin-2-amine is a highly functionalized and versatile building block with significant potential in modern drug discovery. Its strategic placement of three distinct halogen atoms allows for selective and sequential elaboration of the pyridine core, providing a powerful tool for medicinal chemists to generate novel and complex molecular architectures. While a detailed experimental synthesis and full characterization are yet to be published, this guide provides a robust framework based on established chemical principles for its synthesis, handling, and application, particularly in the pursuit of next-generation kinase inhibitors.

References

-

Angene Chemical. (n.d.). 3,5-dibromo-6-chloropyridin-2-amine | 1261269-84-4. Retrieved from [Link]

-

Fox, B. A., & Threlfall, T. L. (n.d.). 2,3-diaminopyridine. Organic Syntheses Procedure. Retrieved from [Link]

- Google Patents. (n.d.). CN108101857B - Scalable process for preparing 2-amino-3-bromo-6-chloropyrazine.

- Google Patents. (n.d.). US5436344A - 3-bromo-5-chloro-pyridines used as intermediates in the synthesis of azatetralones.

-

Heterocyclic Letters. (2021). A convenient and scalable process for preparation of 2,5-dibromopyridine. 11(3), 447-452. Retrieved from [Link]

-

Li, X., et al. (n.d.). Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. International Journal of Scientific & Engineering Research, 8(7), 123-127. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). CAS No : 1125-99-1 | Product Name : 1-Pyrrolidino-1-cyclohexene. Retrieved from [Link]

-

PubChem. (n.d.). 3,5-Dibromo-6-chloropyrazin-2-amine. Retrieved from [Link]

-

ResearchGate. (2015). Synthesis of 2-Amino-5-bromopyridine. Retrieved from [Link]

-

ResearchGate. (2017). 3,5-Dibromo-6-methylpyridin-2-amine. Retrieved from [Link]

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. chemimpex.com [chemimpex.com]

- 3. ossila.com [ossila.com]

- 4. US5436344A - 3-bromo-5-chloro-pyridines used as intermediates in the synthesis of azatetralones - Google Patents [patents.google.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. ijssst.info [ijssst.info]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Molecular Structure of 3,5-Dibromo-6-chloropyridin-2-amine

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the molecular structure, synthesis, and characterization of 3,5-Dibromo-6-chloropyridin-2-amine, a halogenated aminopyridine derivative with significant potential in medicinal chemistry and drug development. This document is intended to serve as a valuable resource for researchers and professionals engaged in the design and synthesis of novel therapeutic agents.

Introduction: The Significance of Halogenated Pyridines in Drug Discovery

The pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs.[1] The introduction of halogen atoms onto the pyridine ring profoundly influences the molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets.[2] Specifically, the presence of bromine and chlorine atoms, as in 3,5-Dibromo-6-chloropyridin-2-amine, offers multiple reactive sites for further functionalization, making it a versatile building block in the synthesis of complex molecular architectures.[3] The strategic placement of these halogens and the amino group creates a unique electronic and steric profile, rendering it a valuable synthon for generating libraries of compounds for structure-activity relationship (SAR) studies.

Physicochemical Properties of 3,5-Dibromo-6-chloropyridin-2-amine

A thorough understanding of the physicochemical properties of a building block is paramount for its effective utilization in synthesis and for predicting the properties of its derivatives. The key properties of 3,5-Dibromo-6-chloropyridin-2-amine (CAS Number: 1261269-84-4) are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₅H₃Br₂ClN₂ | [4] |

| Molecular Weight | 286.35 g/mol | [4] |

| IUPAC Name | 3,5-dibromo-6-chloropyridin-2-amine | [4] |

| SMILES | NC1=NC(Cl)=C(Br)C=C1Br | [4] |

| CAS Number | 1261269-84-4 | [4] |

| Purity | ≥95% | [4] |

Synthesis and Mechanistic Insights

The synthesis of polysubstituted pyridines often requires multi-step procedures. A plausible and efficient synthetic approach to 3,5-Dibromo-6-chloropyridin-2-amine starts from the readily available 2-amino-6-chloropyridine. The rationale behind this multi-step synthesis involves the regioselective introduction of bromine atoms onto the pyridine ring, directed by the activating effect of the amino group.

Proposed Synthetic Pathway

The synthesis commences with the protection of the amino group of 2-amino-6-chloropyridine to prevent side reactions and to modulate its directing effect. This is followed by a sequential bromination, which is anticipated to occur at the positions ortho and para to the activating amino group. The final step involves the deprotection of the amino group to yield the target compound.

Figure 1: Proposed synthetic workflow for 3,5-Dibromo-6-chloropyridin-2-amine.

Detailed Experimental Protocol (Hypothetical)

The following protocol is a generalized procedure based on established methods for the synthesis of halogenated aminopyridines.[5][6] Optimization of reaction conditions, such as temperature, reaction time, and stoichiometry, may be necessary to achieve optimal yields and purity.

Step 1: Protection of 2-Amino-6-chloropyridine

-

To a solution of 2-amino-6-chloropyridine (1.0 eq) in a suitable solvent (e.g., dichloromethane or acetic acid), add a protecting group reagent (e.g., acetic anhydride, 1.1 eq) at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the N-protected intermediate.

Causality: The protection of the amino group is crucial to prevent its oxidation during the subsequent bromination step and to control the regioselectivity of the halogenation.

Step 2: Dibromination of N-Protected-2-amino-6-chloropyridine

-

Dissolve the N-protected intermediate (1.0 eq) in a suitable solvent (e.g., acetonitrile or chloroform).

-

Add a brominating agent, such as N-Bromosuccinimide (NBS) (2.2 eq), portion-wise at room temperature. The use of NBS is preferred over elemental bromine for its milder reaction conditions and higher selectivity.[6]

-

Stir the reaction mixture for 12-24 hours, monitoring by TLC.

-

After completion, quench the reaction with a solution of sodium thiosulfate to remove any unreacted bromine.

-

Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography on silica gel.

Causality: The electron-donating character of the protected amino group directs the electrophilic substitution of bromine to the ortho and para positions (C3 and C5).

Step 3: Deprotection to Yield 3,5-Dibromo-6-chloropyridin-2-amine

-

Dissolve the purified N-protected-3,5-dibromo-6-chloropyridin-2-amine in a mixture of an alcohol (e.g., methanol or ethanol) and an aqueous acid (e.g., HCl) or base (e.g., NaOH).

-

Heat the reaction mixture at reflux for 4-8 hours, monitoring by TLC.

-

Cool the mixture to room temperature and neutralize with a base or acid.

-

Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

-

Recrystallize the crude product from a suitable solvent system to obtain pure 3,5-Dibromo-6-chloropyridin-2-amine.

Causality: The hydrolysis of the protecting group under acidic or basic conditions regenerates the free amino group, yielding the final product.

Spectroscopic Characterization

The structural elucidation of 3,5-Dibromo-6-chloropyridin-2-amine relies on a combination of modern spectroscopic techniques. The expected data from ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy are detailed below.

Figure 2: General analytical workflow for the characterization of 3,5-Dibromo-6-chloropyridin-2-amine.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

-

¹H NMR: The ¹H NMR spectrum of 3,5-Dibromo-6-chloropyridin-2-amine is expected to be simple. Due to the substitution pattern, there is only one proton on the pyridine ring. This proton at the C4 position will appear as a singlet. The protons of the amino group will likely appear as a broad singlet, and its chemical shift may vary depending on the solvent and concentration.

-

¹³C NMR: The ¹³C NMR spectrum will show five distinct signals corresponding to the five carbon atoms of the pyridine ring. The chemical shifts will be influenced by the attached halogens and the amino group. The carbon atoms attached to the bromine and chlorine atoms are expected to be significantly deshielded.

| Predicted ¹H NMR Data | Predicted ¹³C NMR Data |

| A singlet for the C4-H. | Five signals for the pyridine ring carbons. |

| A broad singlet for the -NH₂ protons. | Signals for C-Br and C-Cl bonds at lower field. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 3,5-Dibromo-6-chloropyridin-2-amine, the mass spectrum will exhibit a characteristic isotopic pattern due to the presence of chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio) and bromine (⁷⁹Br and ⁸¹Br in a ~1:1 ratio). The molecular ion peak cluster will be a key identifier. Fragmentation may involve the loss of halogen atoms or the amino group.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 3,5-Dibromo-6-chloropyridin-2-amine is expected to show characteristic absorption bands for the N-H stretching of the primary amine (around 3300-3500 cm⁻¹), C=C and C=N stretching vibrations of the pyridine ring (around 1400-1600 cm⁻¹), and C-Br and C-Cl stretching vibrations in the fingerprint region (below 1000 cm⁻¹).

Applications in Drug Development

Halogenated 2-aminopyridines are valuable scaffolds in drug discovery due to their ability to participate in a variety of chemical transformations, such as Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions.[7][8] These reactions allow for the facile introduction of diverse substituents at the halogenated positions, enabling the exploration of a broad chemical space to optimize biological activity. The unique substitution pattern of 3,5-Dibromo-6-chloropyridin-2-amine offers multiple points for diversification, making it an attractive starting material for the synthesis of libraries of potential drug candidates targeting a wide range of diseases.

Safety and Handling

3,5-Dibromo-6-chloropyridin-2-amine is a chemical substance that should be handled with appropriate safety precautions in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) provided by the supplier for detailed information on handling, storage, and disposal.[9] General precautions include working in a well-ventilated fume hood, wearing personal protective equipment (gloves, safety glasses, and a lab coat), and avoiding inhalation, ingestion, and skin contact.

Conclusion

3,5-Dibromo-6-chloropyridin-2-amine is a highly functionalized pyridine derivative with significant potential as a building block in organic synthesis and medicinal chemistry. Its unique arrangement of amino and halogen substituents provides a versatile platform for the development of novel molecular entities. This guide has provided a comprehensive overview of its structure, synthesis, and characterization, offering a valuable resource for researchers in the field of drug discovery and development.

References

Sources

- 1. 3-Amino-2-bromo-6-chloropyridine | 1050501-88-6 | FA55774 [biosynth.com]

- 2. CN115784978B - Method for synthesizing 2-amino-6-bromopyridine - Google Patents [patents.google.com]

- 3. Cas 1060815-73-7,2-Amino-6-bromo-3-chloropyridine | lookchem [lookchem.com]

- 4. 3,5-Dibromo-6-chloropyridin-2-amine 95% | CAS: 1261269-84-4 | AChemBlock [achemblock.com]

- 5. guidechem.com [guidechem.com]

- 6. chempanda.com [chempanda.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. angenechemical.com [angenechemical.com]

An In-depth Technical Guide to the Synthesis of 3,5-Dibromo-6-chloropyridin-2-amine

This guide provides a comprehensive overview of a robust and scientifically-grounded synthetic route to 3,5-Dibromo-6-chloropyridin-2-amine, a key building block in medicinal chemistry and drug development. The content herein is curated for researchers, scientists, and professionals in the field, offering not just a protocol, but a deeper understanding of the reaction's principles and practical considerations.

Introduction and Strategic Rationale

3,5-Dibromo-6-chloropyridin-2-amine is a highly functionalized pyridine derivative with multiple reactive sites, making it a valuable intermediate for the synthesis of complex heterocyclic compounds. The strategic placement of the amino and halogen substituents allows for selective modification through various cross-coupling reactions, nucleophilic substitutions, and other transformations.

The synthesis of this target molecule is most effectively approached via a direct electrophilic bromination of a readily available starting material. The chosen synthetic strategy leverages the directing effects of the substituents on the pyridine ring to achieve the desired regioselectivity.

Core Synthetic Strategy:

The proposed synthesis involves the dibromination of 2-amino-6-chloropyridine using an electrophilic bromine source. The amino group at the C2 position is a potent activating group, strongly directing electrophilic substitution to the C3 and C5 positions. The chlorine atom at the C6 position, while being a deactivating group, does not sterically hinder the approach of the electrophile to the target positions.

Mechanistic Insights and Regioselectivity

The reaction proceeds via a classical electrophilic aromatic substitution mechanism. The electron-donating amino group enhances the nucleophilicity of the pyridine ring, particularly at the ortho (C3) and para (C5) positions, making them susceptible to attack by an electrophilic bromine species.

Diagram 1: Proposed Reaction Mechanism

Caption: Proposed mechanism for the dibromination of 2-amino-6-chloropyridine.

The use of a slight excess of the brominating agent (typically 2.1 to 2.5 equivalents) is crucial to drive the reaction to completion and ensure the formation of the dibrominated product over the monobrominated intermediate.

Experimental Protocol

This protocol is a self-validating system, designed for reproducibility and scalability. All steps should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| 2-Amino-6-chloropyridine | ≥98% | Commercially Available | Starting material |

| N-Bromosuccinimide (NBS) | ≥98% | Commercially Available | Brominating agent |

| Acetonitrile (CH₃CN) | Anhydrous | Commercially Available | Reaction solvent |

| Dichloromethane (CH₂Cl₂) | ACS Grade | Commercially Available | Extraction solvent |

| Saturated aq. NaHCO₃ | - | Prepared in-house | For quenching |

| Saturated aq. NaCl (Brine) | - | Prepared in-house | For washing |

| Anhydrous MgSO₄ or Na₂SO₄ | - | Commercially Available | Drying agent |

Step-by-Step Procedure

-

Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add 2-amino-6-chloropyridine (1.0 eq.).

-

Dissolution: Add anhydrous acetonitrile to the flask to dissolve the starting material completely. A typical concentration is 0.2-0.5 M.

-

Cooling: Cool the solution to 0 °C using an ice-water bath.

-

Addition of Brominating Agent: Dissolve N-Bromosuccinimide (2.2 eq.) in a minimal amount of anhydrous acetonitrile and add it to the dropping funnel. Add the NBS solution dropwise to the stirred reaction mixture over a period of 30-60 minutes, maintaining the temperature at 0 °C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up:

-

Once the reaction is complete, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases.

-

Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x volume of the reaction mixture).

-

Combine the organic layers and wash with saturated aqueous sodium chloride (brine).

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

-

-

Purification: The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford 3,5-Dibromo-6-chloropyridin-2-amine as a solid.

Diagram 2: Experimental Workflow

Caption: A streamlined workflow for the synthesis of the target compound.

Characterization and Data

The final product should be characterized by standard analytical techniques to confirm its identity and purity.

| Technique | Expected Results |

| ¹H NMR | A singlet in the aromatic region corresponding to the proton at C4. A broad singlet for the -NH₂ protons. |

| ¹³C NMR | Four distinct signals in the aromatic region corresponding to the pyridine carbons. |

| Mass Spectrometry | A molecular ion peak corresponding to the exact mass of C₅H₃Br₂ClN₂ with the characteristic isotopic pattern for two bromine atoms and one chlorine atom. |

| Melting Point | A sharp melting point, indicative of high purity. |

Troubleshooting and Key Considerations

-

Incomplete Reaction: If the reaction does not go to completion, consider increasing the reaction time or adding a slight additional portion of NBS.

-

Formation of Monobrominated Product: This is likely due to an insufficient amount of NBS. Ensure accurate stoichiometry. The monobrominated product can be separated during column chromatography.

-

Over-bromination: While less likely under these conditions, the formation of other brominated species is possible. Careful control of stoichiometry and temperature is key.

-

Choice of Solvent: Acetonitrile is a good choice due to its polarity and ability to dissolve both the starting material and NBS. Other aprotic solvents like dichloromethane or chloroform can also be used.

Conclusion

The described method provides a reliable and efficient pathway for the synthesis of 3,5-Dibromo-6-chloropyridin-2-amine. By understanding the underlying principles of electrophilic aromatic substitution and carefully controlling the reaction parameters, researchers can consistently obtain this valuable intermediate for their drug discovery and development programs.

References

-

General Halogenation of 2-Aminopyridines: While a direct citation for this specific multi-halogenated compound's synthesis is not prevalent, the principles are well-established in the literature on the halogenation of aminopyridines. For instance, the formation of 2-amino-3,5-dibromopyridine as a byproduct in the synthesis of 2-amino-5-bromopyridine is a known phenomenon, illustrating the tendency for di-substitution.[1][2][3]

-

Use of N-Bromosuccinimide (NBS): NBS is a widely used reagent for the bromination of electron-rich aromatic and heterocyclic compounds. Its ease of handling and selectivity make it a preferred choice over liquid bromine.[4][5][6]

-

Regioselectivity in Pyridine Chemistry: The directing effects of substituents on the pyridine ring are fundamental to understanding the outcome of electrophilic substitution reactions. The activating and ortho-, para-directing effect of the amino group is a cornerstone of heterocyclic chemistry.[7][8][9]

Sources

- 1. heteroletters.org [heteroletters.org]

- 2. researchgate.net [researchgate.net]

- 3. ijssst.info [ijssst.info]

- 4. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]

- 5. N-Bromosuccinimide (NBS) [organic-chemistry.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. researchgate.net [researchgate.net]

- 8. Selectfluor-promoted regioselective chlorination/bromination of 2-aminopyridines and 2-aminodiazines using LiCl/LiBr - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. US5453512A - Method of producing 2-amino-3-nitro-5-halogenopyridine - Google Patents [patents.google.com]

An In-depth Technical Guide to 3,5-Dibromo-6-chloropyridin-2-amine: A Versatile Scaffold in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Polysubstituted Pyridines

The pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous natural products and FDA-approved drugs.[1] Its unique electronic properties and ability to form key hydrogen bond interactions make it an invaluable component in the design of targeted therapeutics.[2][3] Among the vast landscape of pyridine derivatives, halogenated 2-aminopyridines stand out as exceptionally versatile building blocks. The strategic placement of halogen atoms provides multiple reactive handles for derivatization through modern cross-coupling methodologies, while the 2-amino group often serves as a crucial "hinge-binding" motif, anchoring ligands to the ATP-binding site of protein kinases.[2][4]

This guide focuses on a specific, highly functionalized member of this class: 3,5-Dibromo-6-chloropyridin-2-amine . With three distinct halogen substituents, this molecule offers a rich platform for selective chemical modification, enabling the systematic exploration of structure-activity relationships (SAR) in drug discovery programs. This document serves as a comprehensive technical resource, consolidating available data on its identity, reactivity, and potential applications, particularly in the synthesis of kinase inhibitors.

Table of Contents

-

Molecular Identity and Physicochemical Properties

-

Spectroscopic Characterization (Predicted)

-

Synthesis and Purification Strategies

-

Chemical Reactivity and Mechanistic Considerations

-

Applications in Drug Discovery and Medicinal Chemistry

-

Safety and Handling

-

References

Molecular Identity and Physicochemical Properties

A precise understanding of a molecule's fundamental properties is the bedrock of its application in synthesis and drug design.

IUPAC Name: 3,5-Dibromo-6-chloropyridin-2-amine[5]

Synonyms: 2-Amino-3,5-dibromo-6-chloropyridine[6]

Table 1: Core Molecular Identifiers

| Identifier | Value | Source |

| CAS Number | 1261269-84-4 | [5][6] |

| Molecular Formula | C₅H₃Br₂ClN₂ | [5][6] |

| Molecular Weight | 286.35 g/mol | [5][6] |

| MDL Number | MFCD18253545 | [5][6] |

| SMILES | NC1=NC(Cl)=C(Br)C=C1Br | [5] |

Spectroscopic Characterization (Predicted)

¹H NMR (Proton NMR): The proton NMR spectrum is expected to be simple, featuring a single aromatic proton signal.

-

Aromatic Region: A singlet would be expected for the proton at the C4 position. Its chemical shift would be influenced by the deshielding effects of the adjacent bromine atoms and the pyridine nitrogen.

-

Amine Protons: A broad singlet corresponding to the two protons of the primary amine (-NH₂) would be observed. The chemical shift of this peak can vary depending on the solvent, concentration, and temperature.

¹³C NMR (Carbon NMR): The 13C NMR spectrum will provide information on the carbon skeleton. Five distinct signals are expected, one for each carbon atom in the pyridine ring. The carbons directly attached to the electronegative halogen atoms (C3, C5, C6) and nitrogen atoms (C2, C6) will be significantly deshielded, appearing further downfield.

IR (Infrared) Spectroscopy: The IR spectrum is useful for identifying key functional groups.

-

N-H Stretching: Symmetrical and asymmetrical stretching vibrations for the primary amine group (-NH₂) are expected in the region of 3300-3500 cm⁻¹. The presence of two distinct peaks in this region is characteristic of a primary amine.

-

C=C and C=N Stretching: Aromatic ring stretching vibrations will be observed in the 1400-1600 cm⁻¹ region.

-

C-Halogen Stretching: Carbon-bromine (C-Br) and carbon-chlorine (C-Cl) stretching vibrations will appear in the fingerprint region, typically below 800 cm⁻¹.

MS (Mass Spectrometry): Mass spectrometry is crucial for confirming the molecular weight and isotopic distribution.

-

Molecular Ion Peak (M⁺): The mass spectrum will exhibit a characteristic isotopic cluster for the molecular ion due to the presence of two bromine atoms (⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio) and one chlorine atom (³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio). This will result in a complex but highly predictable pattern of peaks around m/z 284, 286, 288, and 290, confirming the elemental composition.

Synthesis and Purification Strategies

Synthetic Approaches

While a specific, detailed protocol for the synthesis of 3,5-dibromo-6-chloropyridin-2-amine is not widely published, its structure suggests a logical synthetic pathway starting from a more accessible precursor, likely 2-amino-6-chloropyridine. The synthesis would involve electrophilic aromatic substitution (bromination).

Proposed Synthetic Workflow:

Caption: Proposed workflow for the synthesis of 3,5-Dibromo-6-chloropyridin-2-amine.

Causality Behind Experimental Choices:

-

Starting Material: 2-Amino-6-chloropyridine is a commercially available and logical starting point. The amino group is a strong activating group and directs electrophiles to the ortho (C3) and para (C5) positions.

-

Bromination Reaction: The electron-rich nature of the 2-aminopyridine ring makes it susceptible to electrophilic halogenation. N-Bromosuccinimide (NBS) is often a preferred brominating agent for such systems as it can be easier to handle than molecular bromine and can provide higher selectivity under milder conditions. The reaction is typically carried out in a polar solvent like acetonitrile or acetic acid. A patent for the synthesis of 2-amino-3,5-dichloropyridine uses the related N-chlorosuccinimide, supporting this methodological choice.[10]

-

Regioselectivity: The directing effect of the C2-amino group is dominant, guiding the two bromine atoms to the C3 and C5 positions. The chlorine at the C6 position is deactivating, further ensuring that substitution does not occur at C5 if it were unsubstituted.

Purification Protocols

Purification is critical to remove unreacted starting materials, mono-brominated intermediates, and other byproducts.

Protocol 1: Flash Column Chromatography

This is the most common method for purifying compounds of this type.

-

Stationary Phase: Silica gel is the standard choice.

-

Mobile Phase (Eluent): A non-polar/polar solvent system, such as a gradient of ethyl acetate in hexanes, is typically effective.

-

Modifier: Aminopyridines can exhibit "tailing" on acidic silica gel. To mitigate this, adding a small amount (0.5-1%) of a basic modifier like triethylamine (TEA) to the eluent is highly recommended to neutralize acidic sites on the silica and achieve sharper peaks.

-

Monitoring: Fractions should be monitored by Thin Layer Chromatography (TLC) to identify and combine the pure product.

Protocol 2: Acid-Base Extraction

This technique is highly effective for separating the basic aminopyridine product from neutral or acidic impurities.

-

Dissolution: Dissolve the crude product mixture in a water-immiscible organic solvent (e.g., ethyl acetate or dichloromethane).

-

Acidic Wash: Wash the organic layer with an acidic aqueous solution (e.g., 1M HCl). The basic 3,5-dibromo-6-chloropyridin-2-amine will be protonated and partition into the aqueous layer.

-

Separation: Separate the aqueous layer, which now contains the protonated product.

-

Basification: Neutralize the aqueous layer by carefully adding a base (e.g., NaOH or NaHCO₃ solution) until the product precipitates or can be extracted.

-

Extraction: Extract the neutralized aqueous layer multiple times with an organic solvent.

-

Isolation: Combine the organic extracts, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified product.

Chemical Reactivity and Mechanistic Considerations

The synthetic utility of 3,5-dibromo-6-chloropyridin-2-amine lies in the differential reactivity of its three halogen atoms in transition-metal-catalyzed cross-coupling reactions. This allows for sequential and site-selective derivatization.

Reactivity Hierarchy:

The reactivity of aryl halides in common palladium-catalyzed cross-coupling reactions (like Suzuki, Sonogashira, and Buchwald-Hartwig) generally follows the order: I > Br > Cl . Within the pyridine ring, halogens at the 2- and 6-positions (α-positions to the nitrogen) are often more activated towards nucleophilic aromatic substitution (SNAr) and oxidative addition to palladium catalysts.

For 3,5-dibromo-6-chloropyridin-2-amine, the expected reactivity order for cross-coupling is:

-

C3-Br and C5-Br (Dibromo positions): These are expected to be the most reactive sites for standard palladium-catalyzed cross-coupling reactions. It may be possible to achieve mono- or di-substitution at these positions by controlling the stoichiometry of the coupling partners.

-

C6-Cl (Chloro position): The C-Cl bond is significantly less reactive than the C-Br bonds under typical palladium catalysis. This allows the chlorine to be retained as a reactive handle for a subsequent, more forcing, cross-coupling reaction after the bromine atoms have been functionalized.

Logical Flow for Sequential Cross-Coupling:

Caption: Strategy for sequential functionalization of the title compound.

Example Protocol: Suzuki-Miyaura Cross-Coupling (General)

This protocol is adapted from procedures for related aminobromopyridines and serves as a robust starting point.

-

Setup: In an oven-dried Schlenk flask, combine 3,5-dibromo-6-chloropyridin-2-amine (1.0 equiv), the desired arylboronic acid (2.2-2.5 equiv for disubstitution), a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf), 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 3.0-4.0 equiv).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

-

Solvent Addition: Add an anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, or DMF) via syringe.

-

Reaction: Heat the reaction mixture to 80-120 °C with vigorous stirring.

-

Monitoring: Monitor the reaction progress by TLC or LC-MS.

-

Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, concentrate, and purify the residue by flash column chromatography.

Applications in Drug Discovery and Medicinal Chemistry

The 2-aminopyridine scaffold is a validated hinge-binding motif for a multitude of protein kinases. Kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders. Therefore, 3,5-dibromo-6-chloropyridin-2-amine is an ideal starting material for the construction of kinase inhibitor libraries.

Role as a Kinase Inhibitor Scaffold:

-

Hinge Binding: The N1 nitrogen of the pyridine ring and the exocyclic 2-amino group can form a bidentate hydrogen bond pattern with the "hinge" region of the kinase ATP-binding pocket, a highly conserved interaction for many Type I and Type II kinase inhibitors.

-

Vectorial Exploration of SAR: The three halogen positions serve as vectors for chemical exploration.

-

C3 and C5 Positions: Substituents introduced at these positions can explore deeper pockets within the ATP-binding site or extend towards the solvent-exposed region, influencing potency and selectivity.

-

C6 Position: Modification at this position can be used to modulate physicochemical properties like solubility and metabolic stability, or to interact with the ribose-binding pocket.

-

Therapeutic Targets:

Derivatives of related aminopyridines have shown activity against numerous important kinase targets, including:

-

Nek2 (NIMA-related kinase 2): A mitotic kinase involved in centrosome regulation, making it a target for anti-cancer therapies.[4][11]

-

VRK1/VRK2 (Vaccinia-related kinases 1 and 2): Implicated in cell cycle control and DNA damage response.[2]

-

Aurora Kinases and MPS1: Key regulators of mitosis, representing validated oncology targets.[3]

-

KDR (Kinase insert Domain Receptor / VEGFR2): A key mediator of angiogenesis, crucial for tumor growth.[12]

The ability to rapidly generate a diverse library of compounds from 3,5-dibromo-6-chloropyridin-2-amine makes it a powerful tool for lead discovery and optimization campaigns targeting these and other kinases.

Safety and Handling

While a specific Safety Data Sheet (SDS) for 3,5-dibromo-6-chloropyridin-2-amine is not widely available, data from closely related halogenated aminopyridines indicates that compounds of this class should be handled with care.[13]

General Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.

-

Ventilation: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.

-

Avoid Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.

-

Ingestion: Harmful if swallowed. Do not eat, drink, or smoke when handling this chemical.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.

Hazard Classifications for Related Compounds (e.g., 2-Amino-6-chloropyridine):

-

Acute Toxicity, Oral (Category 4)

-

Skin Irritation (Category 2)

-

Serious Eye Irritation (Category 2)

-

Specific Target Organ Toxicity — Single Exposure (Respiratory system)

Researchers must consult the specific SDS provided by the supplier before handling this compound and perform a thorough risk assessment for any planned experimental procedures.

Conclusion

3,5-Dibromo-6-chloropyridin-2-amine represents a highly valuable, albeit specialized, building block for medicinal chemistry and drug discovery. Its densely functionalized structure provides a template for creating complex molecular architectures through selective, sequential cross-coupling reactions. The embedded 2-aminopyridine motif is a proven pharmacophore for kinase inhibition, positioning this compound as an ideal starting point for the development of novel therapeutics. While detailed, publicly available experimental data on this specific molecule is limited, this guide provides a robust framework based on established chemical principles and data from closely related analogues to enable its effective use in the laboratory. As the demand for novel and selective kinase inhibitors continues to grow, the strategic application of versatile scaffolds like 3,5-dibromo-6-chloropyridin-2-amine will be paramount to advancing the next generation of targeted medicines.

References

- Bavetsias, V., et al. (2016). Design of potent and selective hybrid inhibitors of the mitotic kinase Nek2: SAR, structural biology and cellular activity. Oncotarget, 7(19), 27751–27773.

- Canning, P., et al. (2010). Aminopyrazine Inhibitors Binding to an Unusual Inactive Conformation of the Mitotic Kinase Nek2: SAR and Structural Characterization. Journal of Medicinal Chemistry, 53(21), 7654–7664.

- Esvan, Y. J., et al. (2019). Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2. Journal of Medicinal Chemistry, 62(17), 8214–8232.

- Chellal, M., et al. (2016). Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library: Identification of 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one scaffold for monopolar spindle 1 (MPS1) and Aurora kinases inhibition. Bioorganic & Medicinal Chemistry Letters, 26(15), 3569–3574.

- Parrish, J. P., et al. (2005). Synthesis and initial SAR studies of 3,6-disubstituted pyrazolo[1,5-a]pyrimidines: a new class of KDR kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 15(10), 2531–2535.

-

PubChem. (n.d.). 3-Bromo-5-chloropyridin-2-amine. Retrieved from [Link]

- Google Patents. (1995). 3-bromo-5-chloro-pyridines used as intermediates in the synthesis of azatetralones (US5436344A).

- Google Patents. (2018). Scalable process for preparing 2-amino-3-bromo-6-chloropyrazine (CN108101857B).

-

PubChem. (n.d.). 2-Amino-6-chloropyridine-3,5-dicarbonitrile. Retrieved from [Link]

- Google Patents / European Patent Office. (n.d.). Method of producing 2-amino-3-nitro-5-halogenopyridine.

- Google Patents. (n.d.). Preparation method of 4-amino-3, 5, 6-chloropyridine-2-methanoic acid (CN104016908A).

- Google Patents. (n.d.). Synthetic method of 2-amino-3,5-dichloropyridine (CN104016908A).

-

PubChem. (n.d.). 6-Amino-3-chloropyridazine. Retrieved from [Link]

-

PubChem. (n.d.). 3-Bromo-5-chloropyridin-2-amine. Retrieved from [Link]

-

ResearchGate. (n.d.). ESI mass spectrum of a solution of 3,5,6-trichloro-2-pyridinol after a thermal reaction. Retrieved from [Link]

-

PubChem. (n.d.). 2-Amino-6-chloropyridine. Retrieved from [Link]

-

National Center for Biotechnology Information. (2024). The Chromenopyridine Scaffold: A Privileged Platform in Drug Design. PubChem. Retrieved from [Link]

-

PubChemLite. (n.d.). 2-amino-3,5-dibromo-6-methylpyridine (C6H6Br2N2). Retrieved from [Link]

-

NIST. (n.d.). 3-Aminopyridine. In NIST Chemistry WebBook. Retrieved from [Link]

- Jubilant Ingrevia Limited. (n.d.). 2-Amino-6-chloropyridine Safety Data Sheet.

-

SpectraBase. (n.d.). 3-Bromo-2-chloro-6-methylpyridine. Retrieved from [Link]

Sources

- 1. 3-Amino-2-chloropyridine [webbook.nist.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library: Identification of 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one scaffold for monopolar spindle 1 (MPS1) and Aurora kinases inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design of potent and selective hybrid inhibitors of the mitotic kinase Nek2: SAR, structural biology and cellular activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 3,5-Dibromo-6-chloropyridin-2-amine 95% | CAS: 1261269-84-4 | AChemBlock [achemblock.com]

- 6. synchem.de [synchem.de]

- 7. 3,5-Dibromo-2-pyridylamine(35486-42-1) 1H NMR spectrum [chemicalbook.com]

- 8. 3-Bromo-5-chloropyridin-2-amine | C5H4BrClN2 | CID 2763971 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 2-Amino-6-chloropyridine | C5H5ClN2 | CID 206246 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. CN104016908A - Synthetic method of 2-amino-3,5-dichloropyridine - Google Patents [patents.google.com]

- 11. Aminopyrazine Inhibitors Binding to an Unusual Inactive Conformation of the Mitotic Kinase Nek2: SAR and Structural Characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis and initial SAR studies of 3,6-disubstituted pyrazolo[1,5-a]pyrimidines: a new class of KDR kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. 2-Aminopyridine [webbook.nist.gov]

Spectroscopic Elucidation of 3,5-Dibromo-6-chloropyridin-2-amine: A Technical Guide for Researchers

Introduction: The Structural Significance of a Polysubstituted Pyridine

In the landscape of modern drug discovery and agrochemical development, halogenated pyridines represent a cornerstone of molecular design. Their unique electronic properties and ability to participate in a variety of coupling reactions make them invaluable intermediates.[1] 3,5-Dibromo-6-chloropyridin-2-amine (CAS: 1261269-84-4) is a prime example of such a scaffold, offering multiple points for synthetic diversification.[2] The precise arrangement of its substituents—two bromine atoms, a chlorine atom, and an amine group on the pyridine core—governs its reactivity and potential biological activity. Therefore, unambiguous structural confirmation through a multi-pronged spectroscopic approach is not merely a procedural step but a fundamental necessity for any research endeavor involving this compound.

This in-depth guide provides a comprehensive overview of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 3,5-Dibromo-6-chloropyridin-2-amine. Beyond presenting the data, this document delves into the rationale behind the spectroscopic signatures, offering insights grounded in the principles of chemical structure and analytical science. The protocols herein are designed to be self-validating, ensuring researchers can confidently verify the integrity of their samples.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Core Skeleton

NMR spectroscopy is arguably the most powerful tool for elucidating the precise connectivity of atoms in a molecule. For 3,5-Dibromo-6-chloropyridin-2-amine, both ¹H and ¹³C NMR will provide definitive structural information.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is expected to be simple, yet highly informative. The pyridine ring contains only one proton, which will appear as a singlet. The amine group protons may be visible, though their chemical shift and appearance can be highly dependent on the solvent and concentration.

| Proton | Predicted Chemical Shift (δ) ppm | Multiplicity | Integration | Rationale |

| H-4 | 7.5 - 8.0 | Singlet (s) | 1H | The sole aromatic proton is flanked by two bromine atoms, which will deshield it, shifting it downfield. The absence of adjacent protons results in a singlet. |

| -NH₂ | 5.0 - 6.5 | Broad Singlet (br s) | 2H | The chemical shift of amine protons can vary significantly. They often appear as a broad signal due to quadrupole broadening from the nitrogen and potential hydrogen exchange. |

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will reveal the carbon framework of the molecule. The chemical shifts are influenced by the electronegativity of the attached substituents and the overall electronic nature of the pyridine ring.

| Carbon | Predicted Chemical Shift (δ) ppm | Rationale |

| C-2 | 155 - 160 | The carbon bearing the amino group is expected to be significantly downfield due to the electron-donating nature of nitrogen. |

| C-6 | 145 - 150 | The carbon attached to the electronegative chlorine atom will be deshielded. |

| C-4 | 130 - 135 | The carbon attached to the remaining proton will have a chemical shift influenced by the adjacent bromine atoms. |

| C-3, C-5 | 105 - 115 | The carbons bonded to the bromine atoms are expected to be shifted upfield compared to unsubstituted carbons due to the heavy atom effect, but still in the aromatic region. |

Experimental Protocol for NMR Spectroscopy

A standardized protocol ensures reproducibility and high-quality data.

-

Sample Preparation:

-

Accurately weigh 5-10 mg of 3,5-Dibromo-6-chloropyridin-2-amine.

-

Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

-

Shim the magnetic field to ensure homogeneity.

-

Tune and match the probe for the appropriate nucleus (¹H or ¹³C).

-

-

Data Acquisition:

-

For ¹H NMR, acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

For ¹³C NMR, use a proton-decoupled pulse sequence to obtain singlets for all carbon signals. A longer acquisition time and more scans will be necessary due to the lower natural abundance of ¹³C.

-

NMR Workflow Diagram

Caption: Workflow for IR spectroscopic analysis using ATR.

Mass Spectrometry (MS): Determining Molecular Weight and Formula

Mass spectrometry is essential for determining the molecular weight of a compound and can provide valuable information about its elemental composition through isotopic patterns.

Predicted Mass Spectrum Data

The mass spectrum of 3,5-Dibromo-6-chloropyridin-2-amine will be characterized by a distinctive isotopic cluster for the molecular ion peak due to the presence of bromine and chlorine isotopes.

-

Molecular Formula: C₅H₃Br₂ClN₂

-

Monoisotopic Mass: 284.83 Da

-

Average Mass: 286.35 Da

Isotopic Pattern:

The molecular ion region will show a complex pattern due to the isotopes of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%) and chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%). The expected pattern for the [M]⁺ ion will have major peaks at m/z values corresponding to the different combinations of these isotopes. The most abundant peak in the cluster will be for the species containing two ⁷⁹Br and one ³⁵Cl.

Fragmentation:

Under electron ionization (EI), fragmentation is expected. Potential fragmentation pathways could involve the loss of a bromine or chlorine atom, or cleavage of the pyridine ring.

Experimental Protocol for Mass Spectrometry

-

Sample Introduction:

-

For a solid sample, a direct insertion probe can be used. Alternatively, the sample can be dissolved in a suitable solvent and introduced via a liquid chromatography system (LC-MS).

-

-

Ionization:

-

Electron Ionization (EI) is a common technique for small molecules and will likely induce fragmentation.

-

Electrospray Ionization (ESI) is a softer ionization technique that would likely show a prominent protonated molecular ion [M+H]⁺ with less fragmentation.

-

-

Mass Analysis:

-

A high-resolution mass spectrometer (e.g., TOF or Orbitrap) is recommended to accurately determine the mass-to-charge ratios and resolve the isotopic patterns.

-

Mass Spectrometry Workflow Diagram

Caption: Workflow for mass spectrometric analysis.

Conclusion: A Unified Approach to Structural Verification

The combination of NMR, IR, and MS provides a robust and comprehensive characterization of 3,5-Dibromo-6-chloropyridin-2-amine. Each technique offers a unique and complementary piece of the structural puzzle. By understanding the principles behind each spectroscopic method and following standardized protocols, researchers can ensure the identity and purity of this valuable synthetic intermediate, thereby maintaining the integrity and validity of their scientific work.

References

- Vertex AI Search. (2022). Halogenation of the 3-position of pyridines through Zincke imine intermediates.

- ChemRxiv. (2022). 3-Selective Halogenation of Pyridines via Zincke Imine Intermediates.

- ACS Publications. Halogen complexes of pyridines. A proton and carbon-13 nuclear magnetic resonance study. The Journal of Organic Chemistry.

- ACS Publications. Unveiling Halogen-Bonding Interactions between a Pyridine-Functionalized Fluoroborate Dye and Perfluorohaloarenes with Fluorescence Spectroscopy. The Journal of Organic Chemistry.

- PMC - NIH. (2022). Halogenation of the 3-position of pyridines through Zincke imine intermediates.

- Advanced ChemBlocks. 3,5-Dibromo-6-chloropyridin-2-amine 95%.

- Benchchem. A Comparative Guide to the Reactivity of 6- Chloropyridin-3-amine and 2-amino-5.

- PubChem. 3-Bromo-5-chloropyridin-2-amine | C5H4BrClN2 | CID 2763971.

- Benchchem. Spectroscopic Fingerprints: A Comparative Guide to Confirming the Structure of 6-Chloropyridin-3-amine.

Sources

Solubility of 3,5-Dibromo-6-chloropyridin-2-amine in organic solvents

An In-depth Technical Guide to the Solubility of 3,5-Dibromo-6-chloropyridin-2-amine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,5-Dibromo-6-chloropyridin-2-amine is a highly functionalized heterocyclic compound with significant potential as a building block in the synthesis of novel pharmaceutical and agrochemical agents.[1][2] Its utility in these applications is fundamentally linked to its solubility characteristics in organic solvents, which govern reaction kinetics, purification strategies, and formulation development. This guide provides a comprehensive overview of the theoretical and practical aspects of the solubility of 3,5-Dibromo-6-chloropyridin-2-amine. In the absence of extensive published quantitative solubility data for this specific molecule, we present a robust experimental protocol for its determination. Furthermore, we analyze its physicochemical properties to predict its solubility behavior and offer a framework for logical solvent selection in a laboratory setting.

Introduction: The Critical Role of Solubility in Synthesis and Development

The precise control of chemical processes is paramount in the fields of drug discovery and agrochemical synthesis. The solubility of a reagent or an intermediate, such as 3,5-Dibromo-6-chloropyridin-2-amine, is a critical physical property that influences several key stages of development:

-

Reaction Kinetics: For a homogenous reaction to proceed efficiently, the reactants must be in the same phase. Poor solubility can lead to slow or incomplete reactions, reducing yield and potentially generating impurities.

-

Purification: Techniques like crystallization, a primary method for purifying solid organic compounds, are entirely dependent on the differential solubility of the target compound and its impurities in a given solvent system at various temperatures.[3]

-

Formulation: In the development of a final product, particularly in the pharmaceutical industry, the ability to dissolve the active ingredient in a suitable solvent is crucial for creating effective delivery systems.

Understanding the solubility of 3,5-Dibromo-6-chloropyridin-2-amine is therefore not merely an academic exercise but a practical necessity for any researcher intending to utilize this versatile molecule.

Physicochemical Properties of 3,5-Dibromo-6-chloropyridin-2-amine

To predict the solubility of a compound, we must first understand its inherent chemical and physical properties. The structure of 3,5-Dibromo-6-chloropyridin-2-amine is dominated by a pyridine ring, which is substituted with three halogen atoms (two bromine, one chlorine) and an amine group.

| Property | Value/Information | Source |

| Molecular Formula | C₅H₃Br₂ClN₂ | [4] |

| Molecular Weight | 286.35 g/mol | [4] |

| Appearance | Likely a solid at room temperature, typical of similar halogenated pyridines. | Inferred from related compounds |

| Polarity | A complex polarity due to the presence of both polar (amine group, nitrogen in the pyridine ring) and nonpolar (halogenated aromatic ring) features. The overall molecule is expected to be moderately polar. | Inferred from structure |

| Hydrogen Bonding | The primary amine group can act as a hydrogen bond donor, while the nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor. | Inferred from structure |

| Melting Point | A related compound, 2-Amino-6-chloropyridine, has a melting point of 69-73 °C. The heavier halogenation of the title compound suggests its melting point is likely higher. | [5] |

The key takeaway from these properties is the molecule's dual nature. The halogen atoms increase its molecular weight and contribute to its lipophilic character, while the amine and pyridine nitrogen provide sites for polar interactions and hydrogen bonding. This suggests that its solubility will be highly dependent on the specific characteristics of the solvent.

Theoretical Solubility Profile: "Like Dissolves Like"

The foundational principle of solubility is that "like dissolves like."[3][6] This means that substances with similar polarities and intermolecular forces are more likely to be soluble in one another. Based on the structure of 3,5-Dibromo-6-chloropyridin-2-amine, we can predict its general solubility in different classes of organic solvents:

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in hydrogen bonding with the amine group and the pyridine nitrogen. Therefore, moderate to good solubility is expected in these solvents.

-

Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)): These solvents have significant dipole moments and can interact with the polar regions of the molecule. Good solubility is anticipated, particularly in highly polar solvents like DMF and DMSO.

-

Nonpolar Solvents (e.g., Hexane, Toluene): These solvents lack strong polar interactions and cannot form hydrogen bonds. Consequently, the solubility of the moderately polar 3,5-Dibromo-6-chloropyridin-2-amine is expected to be low in these solvents.

-

Chlorinated Solvents (e.g., Dichloromethane, Chloroform): These solvents have a moderate polarity and can effectively solvate a wide range of organic molecules. It is likely that 3,5-Dibromo-6-chloropyridin-2-amine will exhibit some degree of solubility in these solvents.

A logical workflow for assessing solubility based on these principles is presented below.

Caption: Experimental workflow for solubility determination.

Safety and Handling

While a specific safety data sheet (SDS) for 3,5-Dibromo-6-chloropyridin-2-amine was not found in the initial search, related aminopyridine and chloropyridine compounds are often classified as harmful or toxic if swallowed or in contact with skin, and can cause skin and eye irritation. [7][8][9]Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All handling should be performed in a well-ventilated fume hood.

Conclusion

References

- University of California, Los Angeles. (n.d.). Solubility of Organic & Inorganic Compounds.

- Unknown. (n.d.).

- Khan Academy. (n.d.). Solubility of organic compounds.

- Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.

- PubChem. (n.d.). 3,5-Dibromo-6-chloropyrazin-2-amine.

- Unknown. (2023). Solubility of Organic Compounds.

- Sigma-Aldrich. (2025).

- Fisher Scientific. (2024).

- Unknown. (2021).

- Advanced ChemBlocks. (n.d.). 3,5-Dibromo-6-chloropyridin-2-amine 95%.

- PubChem. (n.d.). 3-Bromo-5-chloropyridin-2-amine.

- Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). 2-Amino-3,5-dibromopyridine.

- Benchchem. (n.d.). Solubility Profile of 6-Chloropyridin-3-amine in Organic Solvents: A Technical Guide.

- Guidechem. (n.d.). What is the application of 6-Amino-2,3-dibromopyridine in organic synthesis?.

- CymitQuimica. (2022). 3-Amino-2-bromo-5-chloropyridine.

- Benchchem. (n.d.). 6-Chloropyridin-3-amine: A Versatile Building Block in Organic Synthesis.

- PubChem. (n.d.). 3-Amino-2-bromo-6-chloropyridine.

- ECHEMI. (n.d.). 1261269-84-4, 3,5-Dibromo-6-chloropyridin-2-amine Formula.

- Sigma-Aldrich. (n.d.). 2-Amino-6-chloropyridine 97%.

- Benchchem. (n.d.). Application Notes: 6-Chloropyridin-3-amine in Agrochemical Synthesis.

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. benchchem.com [benchchem.com]

- 3. chem.ws [chem.ws]

- 4. 3,5-Dibromo-6-chloropyridin-2-amine 95% | CAS: 1261269-84-4 | AChemBlock [achemblock.com]

- 5. 2-Amino-6-chloropyridine 97 45644-21-1 [sigmaaldrich.com]

- 6. Khan Academy [khanacademy.org]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. fishersci.fi [fishersci.fi]

- 9. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Regioselective Reactivity of 3,5-Dibromo-6-chloropyridin-2-amine

Introduction

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science research, polyhalogenated heterocycles serve as indispensable building blocks. Their value lies in the potential for sequential, site-selective functionalization, enabling the construction of complex molecular architectures. Among these scaffolds, 3,5-Dibromo-6-chloropyridin-2-amine stands out as a versatile precursor, featuring three distinct halogen atoms that can be selectively addressed. Understanding the nuanced hierarchy of reactivity among the C3-Br, C5-Br, and C6-Cl positions is paramount for designing efficient and predictable synthetic routes.

This technical guide provides a comprehensive analysis of the factors governing the reactivity of the bromine atoms in 3,5-Dibromo-6-chloropyridin-2-amine. We will delve into the electronic and steric properties of the molecule and explore its behavior in key palladium-catalyzed cross-coupling reactions, offering field-proven insights and detailed experimental protocols for researchers, scientists, and drug development professionals.

The Electronic and Steric Landscape: A Foundation for Selectivity

The differential reactivity of the halogen atoms in 3,5-Dibromo-6-chloropyridin-2-amine is a direct consequence of the electronic and steric environment of the pyridine ring. Several key factors are at play:

-

Inherent Pyridine Electronics: The pyridine nitrogen is strongly electron-withdrawing, which deactivates the ring towards electrophilic substitution. Conversely, this effect creates electron-deficient carbon centers, particularly at the positions α (C2, C6) and γ (C4) to the nitrogen, making them susceptible to nucleophilic aromatic substitution (SNAr) and facilitating the oxidative addition step in cross-coupling catalysis.[1][2][3]

-

Substituent Effects:

-

Amino Group (C2): The primary amine at the C2 position is a potent electron-donating group (EDG) through resonance. This increases the electron density of the ring, particularly at the ortho (C3) and para (C5) positions relative to itself.

-

Halogens (C3, C5, C6): The chlorine and bromine atoms are electron-withdrawing through induction but weakly electron-donating through resonance.

-

-

Bond Dissociation Energies: In palladium-catalyzed cross-coupling reactions, the rate-determining step is often the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond. The relative bond strengths are C-Cl > C-Br > C-I. Consequently, C-Br bonds are generally more reactive than C-Cl bonds under these conditions.[2]

-

Positional Activation: The C6-Cl bond is at an α-position to the ring nitrogen, making this carbon highly electrophilic and activated towards both SNAr and oxidative addition.[1][2] The C3-Br and C5-Br bonds are at β-positions (meta to the nitrogen), which are inherently less activated by the ring nitrogen.[3]

A synthesis of these factors suggests a complex reactivity profile. While the C6-Cl is electronically activated by the nitrogen, the C-Br bonds are weaker and thus kinetically favored for oxidative addition. Between the two bromine atoms, the C5-Br is generally considered the most reactive site for cross-coupling. This is attributed to a favorable balance of electronic effects (being para to the electron-donating amino group) and reduced steric hindrance compared to the C3-Br, which is flanked by the amino group.

Caption: Structure of 3,5-Dibromo-6-chloropyridin-2-amine.

Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions

The true utility of 3,5-Dibromo-6-chloropyridin-2-amine is realized through selective palladium-catalyzed cross-coupling reactions. By carefully tuning reaction conditions, one can achieve substitution at a specific halogen, with the C5-Br being the most common initial reaction site.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, which forms C-C bonds between an organohalide and a boronic acid or ester, is a cornerstone of modern synthesis.[4][5] For 3,5-Dibromo-6-chloropyridin-2-amine, selective coupling at the C5 position is well-documented.[4][6]

Causality of Selectivity: The preference for the C5-Br position in Suzuki coupling arises from the convergence of several factors. The oxidative addition of the Pd(0) catalyst is faster for the C-Br bond than the C-Cl bond. Between the two C-Br bonds, the C5 position is less sterically encumbered than the C3 position (adjacent to the NH2 group) and is electronically activated by the para-amino group, making it a more favorable site for the catalytic cycle to proceed.[7]

Caption: Generalized catalytic cycle for Suzuki-Miyaura coupling.

Table 1: Representative Conditions for Selective Suzuki-Miyaura Coupling at C5

| Catalyst / Ligand | Base | Solvent | Temperature (°C) | Outcome |

| Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 80-100 | Selective mono-coupling at C5-Br |

| Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene | 100 | High yield of C5-arylated product |

| Pd(dppf)Cl₂ | Cs₂CO₃ | DMF | 90 | Efficient coupling at C5-Br |

Protocol 1: Selective Suzuki-Miyaura Coupling at the C5-Position

Self-Validating System: This protocol incorporates in-process controls (TLC or LC-MS) to monitor the selective consumption of the starting material and the formation of the mono-substituted product, preventing over-reaction to the di-substituted species.

-

Inert Atmosphere: To an oven-dried Schlenk flask, add 3,5-Dibromo-6-chloropyridin-2-amine (1.0 equiv), the desired arylboronic acid (1.1-1.2 equiv), and the base (e.g., K₂CO₃, 3.0 equiv).

-

Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).

-

Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1 v/v).

-

Reaction: Heat the mixture to 90-100 °C under an inert atmosphere.

-

Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is complete when the starting material is consumed, and the desired mono-arylated product is the major component.

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Sonogashira Coupling

The Sonogashira coupling reaction facilitates the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst.[8][9][10] Similar to the Suzuki coupling, the reaction with 3,5-Dibromo-6-chloropyridin-2-amine proceeds with high regioselectivity at the C5-Br position.

Causality of Selectivity: The mechanism involves two interconnected catalytic cycles.[11][12] The palladium cycle mirrors that of other cross-couplings, with oxidative addition being the key selectivity-determining step. The C-Br bond's higher reactivity over the C-Cl bond directs the initial reaction. The C5-Br position is again favored over the C3-Br due to steric and electronic reasons.

Caption: Experimental workflow for a typical Sonogashira coupling.

Table 2: Representative Conditions for Selective Sonogashira Coupling at C5

| Catalyst / Ligand | Co-catalyst | Base | Solvent | Temperature (°C) |

| Pd(PPh₃)₂Cl₂ | CuI | Et₃N / DMF | 60-80 | Selective mono-alkynylation at C5 |

| Pd(OAc)₂ / XPhos | CuI | Cs₂CO₃ | Toluene | 80 |

| Pd(PPh₃)₄ | CuI | Diisopropylamine | THF | 50-65 |

Protocol 2: Selective Sonogashira Coupling at the C5-Position

Self-Validating System: The use of a volatile amine base (like triethylamine) which also acts as a solvent ensures that the deprotonation of the alkyne is efficient. Monitoring by GC-MS or LC-MS allows for precise control over the reaction endpoint to maximize the yield of the C5-monoalkynylated product.

-

Inert Atmosphere: To a Schlenk flask, add 3,5-Dibromo-6-chloropyridin-2-amine (1.0 equiv), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%), and the copper(I) co-catalyst (e.g., CuI, 4 mol%). Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

-

Solvent and Reagents: Add degassed solvent (e.g., THF or DMF) followed by the amine base (e.g., triethylamine, 3.0 equiv).

-

Alkyne Addition: Add the terminal alkyne (1.2 equiv) dropwise via syringe.

-

Reaction: Stir the reaction mixture at the specified temperature (e.g., 60 °C).

-

Monitoring: Follow the reaction's progress by TLC or LC-MS.

-

Work-up: Once the starting material is consumed, cool the reaction. Filter the mixture through a pad of Celite to remove catalyst residues, washing with ethyl acetate. Concentrate the filtrate.

-